An In-depth Technical Guide to 5-Chloro-6-methylpyrimidin-4-amine (CAS 13040-89-6)
An In-depth Technical Guide to 5-Chloro-6-methylpyrimidin-4-amine (CAS 13040-89-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-6-methylpyrimidin-4-amine is a substituted pyrimidine that serves as a valuable building block in medicinal chemistry. While extensive public data on its specific biological activities are limited, its structural motifs are present in numerous compounds with significant pharmacological properties, particularly as kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, and its potential applications in drug discovery. Detailed experimental protocols for the evaluation of similar compounds are also presented to facilitate further research and development.
Chemical and Physical Properties
5-Chloro-6-methylpyrimidin-4-amine is a solid at room temperature with the molecular formula C₅H₆ClN₃.[1] It is characterized by a pyrimidine core, which is a key scaffold in many biologically active molecules. The presence of an amino group, a chloro group, and a methyl group provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.
| Property | Value | Reference |
| CAS Number | 13040-89-6 | [1] |
| Molecular Formula | C₅H₆ClN₃ | [1] |
| Molecular Weight | 143.57 g/mol | [1] |
| IUPAC Name | 5-chloro-6-methylpyrimidin-4-amine | [1] |
| Boiling Point | 265.421°C at 760 mmHg | |
| Storage | Room temperature, away from light, in an inert atmosphere |
Synthesis and Chemical Reactivity
Proposed Synthesis
A likely synthetic route to 5-Chloro-6-methylpyrimidin-4-amine involves the regioselective amination of a dichloromethylpyrimidine precursor, such as 4,5-dichloro-6-methylpyrimidine. The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring towards nucleophilic aromatic substitution (SNAr) would favor the formation of the desired product.
Experimental Protocol: Synthesis of 5-Chloro-6-methylpyrimidin-4-amine
This protocol is a generalized procedure based on the principles of nucleophilic aromatic substitution on dichloropyrimidines.
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Reaction Setup: In a sealed reaction vessel, dissolve 4,5-dichloro-6-methylpyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
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Addition of Ammonia: Add a solution of ammonia in the chosen solvent (2-3 equivalents).
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Reaction Conditions: Heat the mixture at a temperature ranging from 80-120°C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield 5-Chloro-6-methylpyrimidin-4-amine.
Chemical Reactivity
The chloro and amino groups on the pyrimidine ring are amenable to further functionalization. The chlorine atom can be displaced by other nucleophiles or participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce a wide range of substituents. The amino group can be acylated, alkylated, or used as a handle for further derivatization.
Potential Biological Activity and Applications in Drug Discovery
Derivatives of structurally similar aminopyrimidines have shown potent inhibitory activity against various kinases.
| Related Compound Class | Target Kinase(s) | Reported Activity (IC₅₀) |
| 2-Aminopyrimidine Derivatives | PLK4 | < 10 nM |
| 2-(Aminopyrimidinyl)thiazole-5-carboxamides | Src/Abl | Potent inhibition |
| Aminopyrimidine Derivatives | EGFR | Significant inhibition |
This suggests that 5-Chloro-6-methylpyrimidin-4-amine is a promising starting point for the synthesis of libraries of compounds to be screened for kinase inhibitory activity.
Experimental Protocols for Biological Evaluation
The following are detailed, generalized protocols for assays that would be employed to evaluate the biological activity of compounds derived from the 5-Chloro-6-methylpyrimidin-4-amine scaffold.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
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Reagent Preparation:
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Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
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Prepare a 2X substrate/ATP solution in kinase buffer.
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Prepare serial dilutions of the test compound in DMSO, then dilute in kinase buffer.
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Kinase Reaction:
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Add 5 µL of the test compound solution to the wells of a 384-well plate.
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Add 10 µL of the 2X kinase solution to each well.
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Incubate at room temperature for 10 minutes.
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Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
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Incubate at 30°C for 1 hour.
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ADP Detection:
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Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
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Incubate at room temperature for 40 minutes.
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Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
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Incubate at room temperature for 30 minutes.
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Data Analysis:
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Measure luminescence using a plate reader.
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The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.
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Calculate IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
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Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
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Cell Seeding:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Compound Treatment:
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Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
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Incubate for 48-72 hours.
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MTT Addition:
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate at 37°C for 4 hours.
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Formazan Solubilization:
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Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Data Analysis:
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Measure the absorbance at 570 nm using a microplate reader.
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Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
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Signaling Pathway Context
Given the prevalence of aminopyrimidine-based compounds as kinase inhibitors, derivatives of 5-Chloro-6-methylpyrimidin-4-amine could potentially target a variety of signaling pathways implicated in cancer and other diseases. A common target for such inhibitors is the ATP-binding pocket of protein kinases, leading to the downregulation of proliferative and survival signaling.
Conclusion
5-Chloro-6-methylpyrimidin-4-amine is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its versatile structure allows for the generation of diverse compound libraries, particularly for the development of novel kinase inhibitors. While direct biological data for this specific compound is sparse, the well-documented activity of related aminopyrimidine derivatives provides a strong rationale for its use in the development of new therapeutic agents. The experimental protocols and workflows detailed in this guide offer a framework for researchers to unlock the potential of this and similar scaffolds.
